Home > Products > Screening Compounds P95099 > 7-(Chloromethyl)quinazolin-4-amine
7-(Chloromethyl)quinazolin-4-amine - 323591-38-4

7-(Chloromethyl)quinazolin-4-amine

Catalog Number: EVT-400059
CAS Number: 323591-38-4
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives . These derivatives were designed and evaluated for their antibacterial properties against both gram-positive and gram-negative bacteria.
  • Relevance: This compound shares the core quinazolin-4-amine structure with 7-(Chloromethyl)quinazolin-4-amine. The key difference lies in the substituents at the C-2 and C-7 positions. In this related compound, the C-2 position is substituted with a morpholino group, and the C-7 position is substituted with a chlorine atom, which can be further modified via Suzuki coupling reactions .

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino- propoxy)quinazolin-4-amine (Gefitinib)

  • Compound Description: Gefitinib, commercially known as Iressa, is a clinically used drug for treating lung and breast cancer . It acts as a selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) .
  • Relevance: Gefitinib and 7-(Chloromethyl)quinazolin-4-amine belong to the same 4-anilinoquinazoline class of compounds . They share the core quinazoline scaffold with an amine group at the C-4 position and an aniline substituent. The variations lie in the substituents at the C-6 and C-7 positions.

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474)

  • Compound Description: ZD6474 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase [, , ]. It exhibits anti-angiogenic and anti-tumor activities and has been investigated in clinical trials for cancer treatment [, , ].
  • Relevance: Similar to 7-(Chloromethyl)quinazolin-4-amine, ZD6474 features a quinazoline core structure with an amine at the C-4 position and a substituted aniline at the N-4 position [, , ]. The distinctions lie in the substituents on the aniline ring and at the C-6 and C-7 positions of the quinazoline ring.

2-(Chloromethyl)quinazoline-4,5,8(3H)-trione

  • Compound Description: This compound is a potent irreversible inhibitor of human erythrocyte purine nucleoside phosphorylase (PNPase) . Its mechanism of action involves a reductive addition reaction with an active site glutamate residue in PNPase, leading to enzyme inactivation .
Source and Classification

The compound is classified under heterocyclic compounds, specifically as a substituted quinazoline. Its molecular formula is C9H8ClN3C_9H_8ClN_3, with a molecular weight of approximately 193.63 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-(chloromethyl)quinazolin-4-amine, and it is registered under the Chemical Abstracts Service number 323591-38-4 .

Synthesis Analysis

Methods

The synthesis of 7-(Chloromethyl)quinazolin-4-amine can be achieved through various methods, including:

  1. Aza-reaction: Involves the reaction of nitrogen-containing compounds with carbonyls.
  2. Microwave-assisted reaction: Utilizes microwave energy to accelerate the reaction process.
  3. Metal-mediated reaction: Employs metal catalysts to facilitate chemical transformations.
  4. Ultrasound-promoted reaction: Uses ultrasonic waves to enhance reaction rates.
  5. Phase-transfer catalysis: Involves transferring reactants between different phases to promote reactions.

A general procedure for synthesizing quinazoline derivatives includes using anthranilic acid as a starting material, which undergoes cyclization to form the core structure .

Technical Details

For instance, one method involves treating an anthranilamide derivative with chloromethylation agents under controlled conditions to introduce the chloromethyl group at the desired position. The reaction typically requires careful monitoring of temperature and time to optimize yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(Chloromethyl)quinazolin-4-amine features a quinazoline core with distinct functional groups:

  • Chloromethyl group at position 7
  • Amine group at position 4

The structural representation can be described by its InChI (International Chemical Identifier):

InChI 1S C9H8ClN3 c10 4 6 1 2 7 8 3 6 12 5 13 9 7 11 h1 3 5H 4H2 H2 11 12 13 \text{InChI 1S C9H8ClN3 c10 4 6 1 2 7 8 3 6 12 5 13 9 7 11 h1 3 5H 4H2 H2 11 12 13 }

This indicates that the compound has specific stereochemistry and functional groups that influence its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

7-(Chloromethyl)quinazolin-4-amine participates in several chemical reactions typical for quinazoline derivatives:

  1. Michael Addition: The amino group can undergo Michael addition with various electrophiles.
  2. Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to new derivatives.
  3. Cyclization Reactions: Under acidic or basic conditions, it can cyclize to form more complex structures.

For example, nucleophilic substitution reactions involving secondary amines can yield various substituted quinazolines .

Mechanism of Action

Process and Data

The primary biological target of 7-(Chloromethyl)quinazolin-4-amine is bacterial cells, particularly Pseudomonas aeruginosa. The compound exhibits its antimicrobial effects by:

  • Inhibiting biofilm formation: This is crucial for bacterial virulence and persistence.
  • Disrupting quorum sensing: It interferes with the signaling pathways that regulate biofilm development.

This mechanism suggests that the compound may be effective even at sub-minimum inhibitory concentrations (sub-MICs), indicating potential for therapeutic use in treating infections caused by biofilm-forming bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: 193.63 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within certain ranges based on synthesis methods.

Chemical Properties

Chemical properties involve reactivity patterns typical for amines and halides:

  • Reactivity with nucleophiles due to the presence of the chloromethyl group.
  • Stability under standard laboratory conditions but may require precautions against moisture or strong bases.

Analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are often employed to characterize synthesized compounds .

Applications

Scientific Uses

7-(Chloromethyl)quinazolin-4-amine has several potential applications in scientific research:

  1. Antimicrobial Agents: Its ability to inhibit biofilm formation makes it a candidate for developing new antibiotics.
  2. Anticancer Research: As an intermediate in synthesizing more complex quinazoline derivatives that have shown promise against cancer cell lines.
  3. Pharmaceutical Development: It serves as a scaffold for designing novel compounds with enhanced biological activities.

Research continues into optimizing its synthesis and exploring its full range of biological activities .

Properties

CAS Number

323591-38-4

Product Name

7-(Chloromethyl)quinazolin-4-amine

IUPAC Name

7-(chloromethyl)quinazolin-4-amine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13)

InChI Key

GGUBGJHROIMMNE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CCl)N=CN=C2N

Canonical SMILES

C1=CC2=C(C=C1CCl)N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.